Brimonidine D-tartrate

Overview

Description

Brimonidine D-tartrate is a highly selective alpha-2 adrenergic receptor agonist. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Additionally, it is used for the symptomatic treatment of persistent facial erythema of rosacea .

Mechanism of Action

Target of Action

Brimonidine D-tartrate is an alpha-2 adrenergic agonist . It displays preferential binding at alpha-2 adrenoceptors over alpha-1 receptors . Alpha-2 adrenergic agonists are members of the ocular hypotensive agent drug class that are used in the chronic treatment of glaucoma .

Mode of Action

This compound, through the activation of a G protein-coupled receptor, inhibits the activity of adenylate cyclase . This reduces cyclic AMP and hence aqueous humor production by the ciliary body . Peripheral alpha-2 agonist activity results in vasoconstriction of blood vessels .

Biochemical Pathways

The activation of alpha-2 receptors leads to inhibition of adenylyl cyclase and reduction of cyclic AMP levels . This results in a decrease in the production of aqueous humor and an increase in its outflow .

Pharmacokinetics

Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine . The pharmacokinetic study showed that the BRT-ISG reached Cmax (8.16 mg/L) at 93 min after administration, which was 2.7 times that of the BRT eye drops, and the AUC (0-t) (1397.08 mg·min/L) was 3.4 times that of the BRT eye drops .

Result of Action

This compound is used to lower intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow . It is also used for the symptomatic treatment of persistent facial erythema of rosacea in adults . It reduces erythema through direct vasoconstriction .

Action Environment

This compound is oxidatively stable, which means it is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists . The topical form of brimonidine was approved by the FDA in August 2013 for the symptomatic treatment of persistent facial erythema of rosacea in adults . It is marketed under the brand name Mirvaso .

Biochemical Analysis

Biochemical Properties

Brimonidine D-tartrate plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a reduction in cyclic adenosine monophosphate (cAMP) levels. This interaction results in decreased aqueous humor production by the ciliary body and increased uveoscleral outflow. This compound exhibits high selectivity for alpha-2 adrenergic receptors over alpha-1 receptors, which minimizes systemic side effects such as hypotension and bradycardia .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In retinal ganglion cells, it has been shown to enhance cell survival and protect against ischemic damage. This compound influences cell signaling pathways by activating neurotrophic factors such as brain-derived neurotrophic factor and fibroblast growth factor, which promote neuronal growth, differentiation, and survival . Additionally, this compound modulates gene expression by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This reduction in cAMP results in decreased aqueous humor production and increased uveoscleral outflow. This compound also activates neuroprotective pathways by increasing the transcription of neurotrophic factors and their receptors, which support neuronal survival and regeneration . Furthermore, it modulates apoptotic pathways by altering the expression of key regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods. For instance, in animal models, this compound has demonstrated sustained neuroprotective effects, with significant improvements in retinal ganglion cell survival observed over several weeks . Additionally, long-term use of this compound has been associated with consistent reductions in intraocular pressure without the development of tachyphylaxis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced reductions in intraocular pressure and enhanced neuroprotective effects . At very high doses, adverse effects such as systemic hypotension and bradycardia may occur . It is crucial to determine the optimal dosage to balance efficacy and safety in clinical applications.

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes extensive biotransformation . The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction of this compound with liver enzymes and cofactors plays a crucial role in its metabolism and elimination from the body .

Transport and Distribution

This compound is rapidly absorbed into ocular tissues when administered ophthalmically . It is transported across cell membranes and distributed within the eye, where it exerts its therapeutic effects. The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Additionally, this compound can cross the blood-retinal barrier, allowing it to reach the retina and exert neuroprotective effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with alpha-2 adrenergic receptors . This interaction triggers downstream signaling pathways that modulate cellular functions. This compound does not appear to undergo significant post-translational modifications or targeting to specific organelles. Its activity is mainly mediated through its binding to cell surface receptors and subsequent intracellular signaling .

Preparation Methods

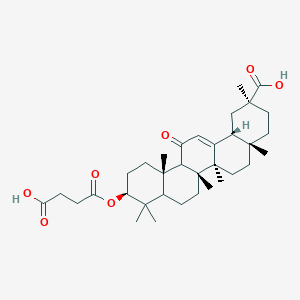

Synthetic Routes and Reaction Conditions: Brimonidine D-tartrate can be synthesized through a multi-step process involving the reaction of 5-bromo-6-quinoxalinamine with 2-imidazoline . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, due to the presence of the bromine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Formation of quinoxaline derivatives.

Reduction: Formation of reduced imidazoline derivatives.

Substitution: Formation of substituted quinoxaline compounds.

Scientific Research Applications

Brimonidine D-tartrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of alpha-2 adrenergic receptor agonists.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Extensively studied for its therapeutic effects in glaucoma and rosacea.

Industry: Used in the formulation of ophthalmic solutions and topical gels

Comparison with Similar Compounds

Clonidine: Another alpha-2 adrenergic agonist used for similar therapeutic purposes.

Apraclonidine: Used in the treatment of glaucoma but with a different side effect profile.

Latanoprost: A prostaglandin analog used for reducing intraocular pressure

Uniqueness: Brimonidine D-tartrate is unique due to its high selectivity for alpha-2 adrenergic receptors, which results in fewer systemic side effects compared to other non-selective adrenergic agonists .

Properties

IUPAC Name |

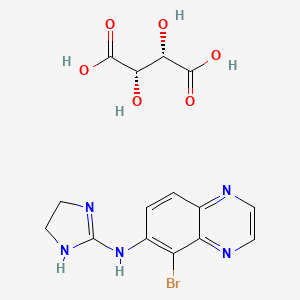

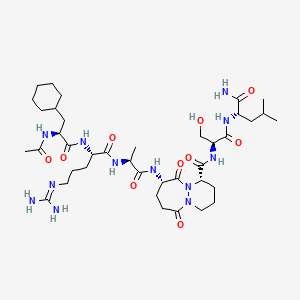

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-WUUYCOTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426066 | |

| Record name | Brimonidine D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400635-36-0, 70359-46-5 | |

| Record name | Brimonidine D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brimonidine Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)

![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)

![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)

![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)

![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)